6-Benzyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride
CAS No.: 156363-99-4
Cat. No.: VC8244380
Molecular Formula: C16H17ClN2O3
Molecular Weight: 320.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156363-99-4 |
|---|---|
| Molecular Formula | C16H17ClN2O3 |
| Molecular Weight | 320.77 |
| IUPAC Name | 6-benzyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C16H16N2O3.ClH/c19-15-13(16(20)21)8-12-10-18(7-6-14(12)17-15)9-11-4-2-1-3-5-11;/h1-5,8H,6-7,9-10H2,(H,17,19)(H,20,21);1H |
| Standard InChI Key | PGKZKBRUSULAQM-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1NC(=O)C(=C2)C(=O)O)CC3=CC=CC=C3.Cl |
| Canonical SMILES | C1CN(CC2=C1NC(=O)C(=C2)C(=O)O)CC3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound has the molecular formula C₁₆H₁₇ClN₂O₃ and a molecular weight of 320.77 g/mol . Its IUPAC name, 6-benzyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride, reflects the following structural attributes:
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A 1,6-naphthyridine core with partial saturation at positions 1, 2, 5, 6, 7, and 8.
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A benzyl group at position 6, contributing steric bulk and potential pharmacological modulation.
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A keto group at position 2 and a carboxylic acid at position 3, forming a hydrochloride salt for enhanced solubility .
The canonical SMILES representation is C1CN(CC2=C1NC(=O)C(=C2)C(=O)O)CC3=CC=CC=C3.Cl, and the InChIKey is PGKZKBRUSULAQM-UHFFFAOYSA-N.
Synthesis and Optimization Strategies
General Synthetic Pathway
The synthesis involves multi-step reactions, as outlined below :
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Naphthyridine Precursor Preparation: Cyclization of substituted pyridine derivatives to form the 1,6-naphthyridine core.
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Benzylation: Introduction of the benzyl group via alkylation or nucleophilic aromatic substitution.
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Carboxylation: Functionalization at position 3 using carboxylating agents (e.g., CO₂ under basic conditions).
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Key Reaction Conditions:
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Benzylation requires elevated temperatures (75–85°C) and catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
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Steric hindrance from the benzyl group slows rearrangement kinetics, necessitating prolonged reaction times (up to 15 hours) .
Challenges and Modifications
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Steric Effects: The benzyl substituent impedes nucleophilic attack at position 6, reducing reaction efficiency. This is mitigated by using polar aprotic solvents (e.g., DMF) and excess reagents .
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Byproduct Formation: Competing pathways may yield oxadiazole derivatives, necessitating careful purification .
Physicochemical Properties
Solubility and Stability
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Solubility: As a hydrochloride salt, the compound exhibits moderate solubility in polar solvents (e.g., water, methanol) but limited solubility in non-polar media .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments due to the labile keto group .
| Supplier | Location | Purity | Price Range |
|---|---|---|---|
| Amadis Chemical Company Ltd | China | >95% | $200–$500/g |
Note: Custom synthesis services are available for bulk quantities .
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